molecular formula C17H16N2O6 B022546 Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 67035-22-7

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No. B022546
CAS RN: 67035-22-7
M. Wt: 344.32 g/mol
InChI Key: UMQHJQGNGLQJPF-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate is a derivative within the dihydropyridine class, compounds known for their pharmacological activity, especially as calcium channel blockers. The dihydropyridine nucleus is crucial for the biological activity of these molecules, and modifications to this core structure significantly impact their pharmacological profile.

Synthesis Analysis

The synthesis of related dihydropyridines often employs the Hantzsch synthesis, a multicomponent reaction involving an aldehyde, β-keto ester, and ammonia or an amine. For instance, the synthesis of optically active dihydropyridine derivatives has been reported, showcasing the importance of optical purity in determining pharmacological activity (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of dihydropyridines, including nitrophenyl derivatives, has been elucidated using various analytical techniques, such as X-ray diffraction. These studies reveal the importance of the dihydropyridine ring's conformation and the substituents' positions in dictating the compounds' chemical behavior and interaction with biological targets (Maru & Shah, 2013).

Scientific Research Applications

  • Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates demonstrate calcium channel antagonist activity, with certain substituents enhancing potency (Dagnino et al., 1986).

  • A method for determining nifedipine, a drug derived from this compound, in plasma has been developed. This method is vital for monitoring and examining bioavailabilities of drug preparations (Sadanaga et al., 1982).

  • The S-enantiomer of a similar compound has been found to effectively block L-type calcium channels (Peri et al., 2000).

  • Nimodipine, another related derivative, acts as a calcium antagonistic vasodilator with a preferential effect on brain vessels, useful in the prevention and treatment of cerebral vasospasm (Kazda & Towart, 2005).

  • Asymmetrically substituted 3-nitrophenyl derivatives have shown superior pharmacological activities, including coronary vasodilation and antihypertensive activity, suitable for antihypertensive drugs development (Meyer et al., 1981).

  • The compound has been used for the determination of 2,6-dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethylester in pharmaceutical formulations (Carlucci et al., 1990).

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052347
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
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Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

CAS RN

67035-22-7
Record name Dehydronifedipine
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Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name Oxidized Nifedipine
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Record name DEHYDRONIFEDIPINE
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Record name dehydronifedipine
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Synthesis routes and methods

Procedure details

Over a boiling solution of 3 kg (8.7 mol) of 2,6-dimethyl-4-(2nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3,5-dimethyl ester in 8,251 of acetic acid, 870 g (8.7 mol) of CrO3 were portionwise added, with stirring. When the addition was complete, the reaction mixture was refluxed with stirring for one additional hour. When the mixture reached the room temperature, it was slowly poured, with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1), and the product precipitated. The solid was isolated by filtration, washed with water until neutral pH, and crystallised (mp 99-101° C., MeOH) with a yield of 83%.
[Compound]
Name
CrO3
Quantity
870 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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